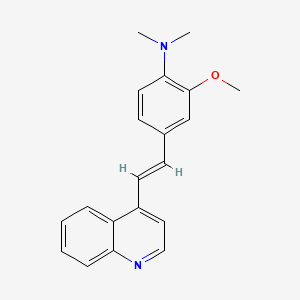
2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Méthoxy-N,N-diméthyl-4-(2-(4-quinoléinyl)vinyl)aniline est un composé organique complexe appartenant à la classe des dérivés de la quinoléine. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications potentielles dans divers domaines tels que la médecine, la chimie et l'industrie. Ce composé, en particulier, se caractérise par la présence d'un groupe méthoxy, d'un groupe diméthylamino et d'un groupe quinoléinyl vinyle, qui contribuent à ses propriétés chimiques uniques et à sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Méthoxy-N,N-diméthyl-4-(2-(4-quinoléinyl)vinyl)aniline implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante implique les étapes suivantes :
Formation du noyau quinoléine : Le noyau quinoléine peut être synthétisé par diverses méthodes, telles que la synthèse de Skraup, qui implique la condensation de l'aniline avec du glycérol et de l'acide sulfurique en présence d'un agent oxydant.
Introduction du groupe vinyle : Le groupe vinyle peut être introduit par une réaction de Heck, où un dérivé de la quinoléine halogéné est couplé avec un réactif contenant du vinyle en présence d'un catalyseur au palladium.
Fixation des groupes méthoxy et diméthylamino : Les groupes méthoxy et diméthylamino peuvent être introduits par des réactions de substitution nucléophile en utilisant des réactifs appropriés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus afin d'obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et d'automatisation des processus afin de garantir une qualité et une évolutivité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Méthoxy-N,N-diméthyl-4-(2-(4-quinoléinyl)vinyl)aniline peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de N-oxydes de quinoléine.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la réduction du cycle quinoléine ou du groupe vinyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.
Substitution : Nucléophiles tels que les amines, les thiols et les halogénures.
Principaux produits formés
Oxydation : N-oxydes de quinoléine et autres dérivés oxydés.
Réduction : Dérivés de la quinoléine réduits et produits hydrogénés.
Substitution : Dérivés de la quinoléine substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie : Le composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Il a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Le composé est exploré pour ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.
Industrie : Il est utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les colorants.
Mécanisme d'action
Le mécanisme d'action du 2-Méthoxy-N,N-diméthyl-4-(2-(4-quinoléinyl)vinyl)aniline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le noyau quinoléine peut s'intercaler avec l'ADN, perturbant sa structure et sa fonction, ce qui peut entraîner des effets antimicrobiens et anticancéreux. De plus, le composé peut inhiber des enzymes et des récepteurs spécifiques, modulant divers processus biologiques.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its structure and function, which can lead to antimicrobial and anticancer effects. Additionally, the compound can inhibit specific enzymes and receptors, modulating various biological processes.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Méthoxy-N,N-diméthylaniline : Un analogue plus simple ne contenant pas le groupe quinoléinyl vinyle.
4-(2-(4-Quinoléinyl)vinyl)aniline : Ne contient pas les groupes méthoxy et diméthylamino.
Quinoléine : Le composé parent sans aucun substituant.
Unicité
Le 2-Méthoxy-N,N-diméthyl-4-(2-(4-quinoléinyl)vinyl)aniline est unique en raison de la combinaison de ses groupes fonctionnels, qui confèrent des propriétés chimiques et des activités biologiques distinctes.
Propriétés
Numéro CAS |
304-31-4 |
|---|---|
Formule moléculaire |
C20H20N2O |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-methoxy-N,N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C20H20N2O/c1-22(2)19-11-9-15(14-20(19)23-3)8-10-16-12-13-21-18-7-5-4-6-17(16)18/h4-14H,1-3H3/b10-8+ |
Clé InChI |
XRJTZHYLYFIJKG-CSKARUKUSA-N |
SMILES isomérique |
CN(C)C1=C(C=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)OC |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
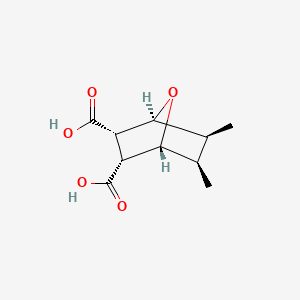
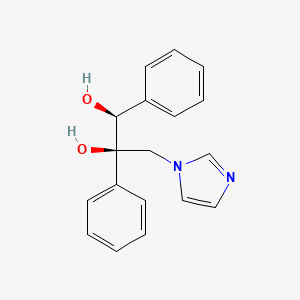
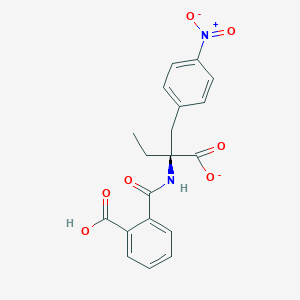
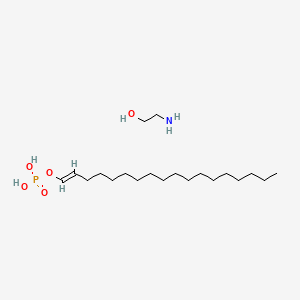
![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
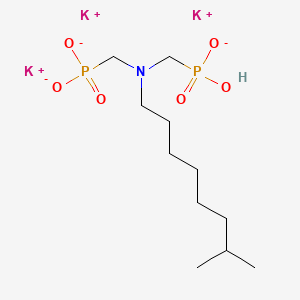
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
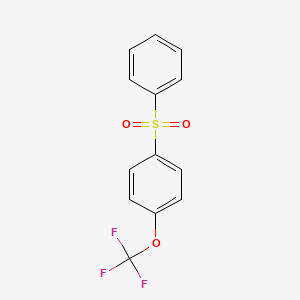
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
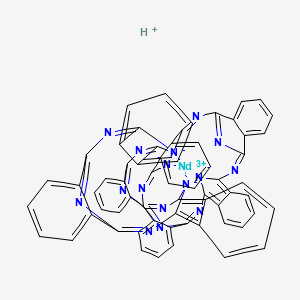
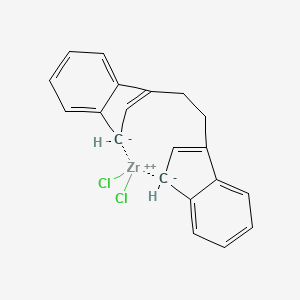
![N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide](/img/structure/B12680235.png)
